molecular formula C23H28N4O2S2 B2777215 N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392295-58-8

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No. B2777215
M. Wt: 456.62
InChI Key: HJWAKMOKHMLFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including an anilino group, a thiadiazol group, and a carboxamide group attached to an adamantane structure. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantane, a three-dimensional, cage-like structure composed of four connected cyclohexane rings in chair conformations .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the anilino and carboxamide groups could potentially participate in various types of reactions including condensation, substitution, or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the adamantane structure could impart lipophilicity, while the anilino and carboxamide groups could contribute to its polarity .

Scientific Research Applications

Antiviral Activity

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide derivatives have been investigated for their antiviral properties, particularly against influenza viruses. A study demonstrated the effectiveness of these compounds in inhibiting influenza A and B viruses in cell cultures. The antiviral activity was attributed to the compounds' ability to act as fusion inhibitors, preventing the conformational change of the influenza virus hemaglutinin at low pH, thus inhibiting viral entry into host cells (Göktaş et al., 2012).

Noncovalent Interactions Analysis

The adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and their structures determined to study intra- and intermolecular interactions. The quantum theory of atoms-in-molecules (QTAIM) approach and Hirshfeld surface analysis were used to characterize these interactions. This research provides insights into the relative contributions of different non-covalent interactions in compounds with halogen substitutions and their role in the stabilization of crystal structures (El-Emam et al., 2020).

Carbonic Anhydrase Inhibition

Research into carbonic anhydrase inhibitors has identified 1,3,4-thiadiazole-sulfonamides with an adamantyl moiety as potent inhibitors against various carbonic anhydrase isoforms. The unique binding pocket utilized by these compounds, distinct from most hydrophobic inhibitors, suggests a new avenue for designing isoform-selective inhibitors. This work highlights the therapeutic potential of these compounds in treating conditions where carbonic anhydrase activity is implicated (Avvaru et al., 2010).

Synthesis and Material Applications

Adamantane-1-carboxamides have been synthesized via various methods, including reactions with phosphorus trichloride. These compounds serve as intermediates for further chemical modifications, demonstrating the versatility of adamantane derivatives in synthetic chemistry. This research contributes to the development of novel adamantane-based materials with potential applications in diverse fields (Shishkin et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Adamantane-1-carboxamide derivatives have been evaluated for their antimicrobial and anti-inflammatory properties. Some derivatives showed significant activity against Gram-positive bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, certain oxadiazole derivatives exhibited notable anti-inflammatory activity, suggesting the potential of these compounds as therapeutic agents for infections and inflammation (Kadi et al., 2007).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and properties in more detail .

properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S2/c1-13-3-4-18(14(2)5-13)24-19(28)12-30-22-27-26-21(31-22)25-20(29)23-9-15-6-16(10-23)8-17(7-15)11-23/h3-5,15-17H,6-12H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWAKMOKHMLFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.